Orphenadrine N-oxide

概要

説明

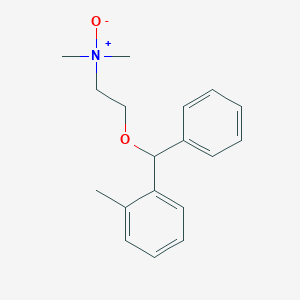

Orphenadrine N-oxide (C₁₈H₂₃NO₂; CAS 29215-00-7) is a tertiary amine N-oxide metabolite of the anticholinergic drug orphenadrine citrate, which is used to treat muscle spasms and Parkinsonian symptoms . Structurally, it features an N-oxide functional group formed via oxidation of the parent compound’s dimethylamino group (Fig. 1).

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Orphenadrine N-oxide typically involves the oxidation of orphenadrine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography .

化学反応の分析

Reduction to Parent Amine

Orphenadrine N-oxide undergoes reduction to regenerate orphenadrine, a muscle relaxant. This reaction typically involves:

-

Catalytic hydrogenation : Palladium-based catalysts (e.g., Pd/C) under hydrogen gas reduce the N-oxide group to the parent amine .

-

Chemical reductants : Sodium dithionite or zinc in acidic conditions can also achieve this transformation .

Mechanistic Insight :

The reduction proceeds via cleavage of the N–O bond, restoring the tertiary amine structure. This reversibility is critical in drug metabolism, where N-oxides serve as prodrugs or intermediates .

N-Dealkylation via Palladium Catalysis

Palladium-catalyzed N-dealkylation is a key reaction for synthesizing secondary amines from tertiary amines like this compound :

-

Conditions : Pd(OAc)₂ (2.5–5 mol%), oxygen or air as oxidant, solvents like dimethylacetamide (DMA) or dioxane at 120–160°C .

-

Mechanism :

Example :

Under continuous flow conditions, Pd-catalyzed oxidation of this compound yields N-demethyl metabolites, which are pharmacologically active .

Iron-Catalyzed Oxidative N-Dealkylation

Mimicking cytochrome P450 enzymes, iron-based systems enable oxidative N-dealkylation :

-

Catalysts : FeCl₃, Fe(ClO₄)₃, or iron porphyrins (e.g., Fe(III)TPPCl).

-

Oxidants : H₂O₂, O₂, or tert-butyl hydroperoxide.

-

Conditions : Protic solvent systems (e.g., CH₂Cl₂-MeOH-H₂O) at ambient temperature .

Outcome :

Secondary amines and aldehydes are formed, highlighting the role of N-oxides in metabolic pathways .

Modified Polonovski Reaction

The Polonovski reaction cleaves N-oxides into secondary amines and carbonyl compounds :

-

Reagents : Acetic anhydride or acetyl chloride.

-

Mechanism :

Application :

This method is scalable for industrial synthesis, producing nor-metabolites with high yield and selectivity .

Metabolic Pathways

This compound participates in hepatic metabolism via cytochrome P450 enzymes :

-

Key Steps :

-

N-Demethylation : Conversion to N-desmethyl orphenadrine.

-

Oxidation/Reduction : Interconversion between orphenadrine and its N-oxide form.

-

Metabolites :

| Metabolite | Activity |

|---|---|

| N-Desmethyl orphenadrine | NMDA receptor antagonism |

| N,N-Didemethyl derivative | Reduced anticholinergic effects |

Comparative Reaction Pathways

Research Implications

科学的研究の応用

Pharmacological Properties

Orphenadrine N-oxide exhibits several pharmacological actions that make it suitable for various clinical applications:

- Anticholinergic Activity : Similar to its parent compound, this compound acts as a muscarinic antagonist, which can help alleviate symptoms associated with Parkinson’s disease and other movement disorders by restoring the balance between cholinergic and dopaminergic neurotransmission .

- NMDA Receptor Antagonism : The compound also functions as an antagonist to NMDA receptors, which are implicated in pain pathways and neurotoxicity. This property may contribute to its analgesic effects and potential neuroprotective benefits .

Pain Management

This compound has been studied in combination with other analgesics, such as paracetamol, to enhance pain relief in conditions like:

- Musculoskeletal Pain : Clinical trials have demonstrated that the combination of this compound with paracetamol can provide significant relief from acute pain associated with muscle strains and sprains .

- Neck and Back Pain : Evidence suggests that this combination therapy is effective in managing acute back or neck pain, often providing better outcomes than paracetamol alone .

Parkinson’s Disease Treatment

The anticholinergic properties of this compound make it a candidate for treating drug-induced parkinsonism and improving motor function in Parkinson’s disease patients. A Cochrane Review indicated that anticholinergics can be beneficial for about 20% of patients experiencing motor symptoms .

Efficacy Study on Combination Therapy

A randomized crossover study investigated the bioavailability and efficacy of a fixed-dose combination of paracetamol and this compound. Results indicated that the combination provided superior pain relief compared to placebo, demonstrating its effectiveness in acute pain management .

| Study Parameter | Value |

|---|---|

| Number of Participants | 28 |

| Mean Age | 24 years |

| Pain Relief Improvement | Significant vs. placebo |

Neuroprotective Effects

Research has indicated that this compound may prevent neurotoxicity induced by 3-nitropropionic acid, suggesting potential applications in neuroprotection . This finding opens avenues for further exploration in neurodegenerative diseases.

Safety Profile

The safety profile of this compound is generally favorable when used at recommended dosages. Common side effects are primarily related to its anticholinergic activity, including:

- Dry mouth

- Dizziness

- Urinary retention

These effects are typically mild and reversible upon discontinuation of the drug .

作用機序

Orphenadrine N-oxide exerts its effects primarily through its action on the central nervous system. It binds to and inhibits both histamine H1 receptors and NMDA receptors, which helps to alleviate muscle spasms and pain. The compound also has anticholinergic properties, which contribute to its muscle relaxant effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

類似化合物との比較

Metabolism and Pharmacokinetics

Orphenadrine undergoes rapid hepatic metabolism, with only 8% excreted unchanged. Approximately 4.6% of the administered dose is converted to orphenadrine N-oxide, primarily via flavin-containing monooxygenase 1 (FMO1), an enzyme that oxidizes large lipophilic amines . Urinary excretion studies indicate that this compound is a minor metabolite compared to other derivatives like N-monodemethylorphenadrine (8.1%) and o-methylbenzhydrol (82%) .

Pharmacological Activity

Like other tertiary amine N-oxide metabolites (e.g., imipramine N-oxide), this compound retains pharmacological activity, though its potency and specificity relative to the parent compound remain unclear . Notably, orphenadrine itself inhibits cytochrome P450 2B6 (CYP2B6), forming a metabolic intermediate complex that reduces enzyme activity . However, evidence for similar CYP inhibition by this compound is lacking.

Structural and Metabolic Analogues

Table 1: Structural and Metabolic Comparison of this compound and Analogues

Key Observations:

- Metabolic Pathways : this compound is uniquely dependent on FMO1, whereas imipramine N-oxide involves both FMO1 and CYP3A4 . Ranitidine-N-oxide formation is less characterized but likely involves multiple oxidases.

- Bioactivity : Imipramine N-oxide mirrors the parent drug’s antidepressant activity, whereas this compound’s anticholinergic effects are inferred but unconfirmed . Clozapine N-oxide is pharmacologically inert but widely used in neuroscience for chemogenetic applications .

Enzyme Interactions

Table 2: Enzyme Inhibition Profiles of Orphenadrine and Analogues

| Compound | CYP2B6 Inhibition (IC₅₀/Kᵢ) | CYP3A4 Inhibition | FMO1 Substrate |

|---|---|---|---|

| Orphenadrine | 90 µM (IC₅₀) | No effect | Yes |

| This compound | Not reported | Not reported | No |

| Imipramine | 200 µM (Kᵢ) | Moderate | Yes |

- CYP2B6 Selectivity : Orphenadrine potently inhibits CYP2B6 via metabolic intermediate complexation, reducing cyclophosphamide activation . Its N-oxide lacks documented CYP interactions, suggesting diminished inhibitory capacity.

生物活性

Orphenadrine N-oxide is a derivative of orphenadrine, a well-known muscarinic antagonist primarily used for its muscle relaxant properties and in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Orphenadrine itself is an anticholinergic drug that exhibits multiple pharmacological actions, including NMDA receptor antagonism and antihistaminic properties. The N-oxide derivative is believed to retain some of these activities while potentially offering enhanced efficacy or reduced side effects.

This compound acts primarily through the following mechanisms:

- NMDA Receptor Antagonism : It inhibits excitotoxicity mediated by NMDA receptors, which is significant in neurodegenerative conditions. Research indicates that orphenadrine protects neuronal cells from death induced by excitotoxic agents like 3-nitropropionic acid (3-NPA) by binding to the NMDA receptor's phencyclidine site, thereby preventing excessive calcium influx and subsequent cell death .

- Muscarinic Receptor Antagonism : As a muscarinic antagonist, it helps restore the balance between cholinergic and dopaminergic neurotransmission, particularly beneficial in Parkinson's disease .

- Histamine H1 Receptor Antagonism : This property contributes to its mild sedative effects and may enhance its analgesic efficacy when used in combination with other pain medications .

Pharmacological Properties

The pharmacokinetic profile of this compound includes:

- Bioavailability : Approximately 90% when administered orally.

- Protein Binding : High protein binding (95%), indicating significant interaction with plasma proteins.

- Metabolism : Primarily metabolized in the liver through demethylation processes.

- Half-Life : Ranges from 13 to 20 hours, allowing for once or twice daily dosing .

1. Neuroprotective Effects

This compound has shown promise in neuroprotection against various neurotoxic agents. In studies involving cultured rat cerebellar granule cells, it effectively reduced cell death induced by 3-NPA, demonstrating a protective effect against excitotoxicity .

2. Muscle Relaxant Properties

As a muscle relaxant, this compound is indicated for treating acute musculoskeletal pain. Its anticholinergic effects help alleviate muscle spasms associated with injuries or conditions like back pain .

3. Potential in Treating Neurodegenerative Disorders

Given its NMDA antagonistic properties, there is potential for this compound in treating neurodegenerative disorders characterized by excitotoxicity, such as Huntington's disease and Alzheimer's disease. It may offer a therapeutic avenue for managing symptoms associated with these conditions .

Study on Neurotoxicity Prevention

In a notable study, rats treated with Orphenadrine prior to exposure to 3-NPA showed a significant reduction in markers of neuronal damage compared to controls. The administration of 30 mg/kg resulted in decreased mortality rates and improved recovery metrics post-exposure .

| Treatment Group | Mortality Rate (%) | Body Weight Recovery (%) |

|---|---|---|

| Control | 40 | - |

| 10 mg/kg | 40 | Minimal |

| 20 mg/kg | 30 | Moderate |

| 30 mg/kg | 10 | Significant |

This data suggests that higher doses correlate with better protective outcomes.

Evaluation of Antinociceptive Effects

Research has also indicated that Orphenadrine exhibits antinociceptive properties when evaluated in animal models of pain. Its combination with other analgesics has been shown to enhance overall pain relief without significant adverse effects .

Q & A

Basic Research Questions

Q. How can the structural identity of Orphenadrine N-oxide be confirmed in synthesized samples?

- Methodological Answer : Use a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy to confirm N-oxide functional groups. Cross-reference spectral data with literature values for known N-oxide derivatives (e.g., pyridine N-oxides) to validate assignments .

Q. What are the metabolic pathways of this compound, and how do its pharmacological activities compare to the parent compound?

- Methodological Answer : Conduct in vitro hepatic microsomal assays using human liver microsomes to identify phase I metabolites (e.g., demethylation, hydroxylation). Compare receptor-binding affinities (e.g., muscarinic acetylcholine receptors) via radioligand displacement assays. N-oxides often retain or modulate activity relative to parent tertiary amines, as seen with imipramine N-oxide .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for aerosol prevention, wear nitrile gloves and lab coats, and ensure immediate access to eyewash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor respiratory function due to potential CNS depressant effects .

Advanced Research Questions

Q. How can chemometric methods improve the quantification of this compound in complex mixtures?

- Methodological Answer : Apply multivariate calibration techniques like partial least squares (PLS) or principal component regression (PCR) to UV-Vis or HPLC-DAD data. Optimize latent variables using cross-validation (PRESS and RMSEP metrics) to handle spectral overlap from co-eluting metabolites or degradation products. Validate with synthetic mixtures mimicking biological matrices .

Q. Does this compound exhibit mutagenic potential, and how can structure–activity relationship (SAR) fingerprints inform risk assessment?

- Methodological Answer : Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation. Compare to SAR fingerprint libraries for aromatic N-oxides, focusing on substructural alerts (e.g., electron-deficient rings). Analyze proprietary databases for mutagenicity trends, noting exceptions like 2,6-dimethylpyridine N-oxide’s antimutagenic properties .

Q. What experimental designs are optimal for studying this compound’s role in coordination chemistry or metal-organic frameworks (MOFs)?

- Methodological Answer : Use monodentate N-oxide ligands (e.g., pyridine N-oxide analogs) to coordinate transition metals (Co(II), W(V)) in cyanide-bridged clusters. Characterize crystallographic structures via single-crystal X-ray diffraction. Monitor ligand-to-metal charge transfer properties using UV-Vis-NIR spectroscopy, referencing precedents in octacyanidotungstate-based MOFs .

Q. How can synthetic strategies for nitrogen-rich N-oxides be adapted to optimize this compound’s physicochemical properties?

- Methodological Answer : Evaluate direct oxidation (e.g., mCPBA) vs. stepwise cyclization-oxidation routes to enhance thermal stability or density. Compare fused-ring vs. monocyclic N-oxide architectures using DFT calculations to predict oxygen balance and detonation velocity, as applied in energetic materials research .

Q. Data Analysis & Reproducibility

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of primary literature, stratifying studies by assay type (e.g., in vitro vs. in vivo), dosage, and model organisms. Use statistical tools (e.g., funnel plots) to detect publication bias. Replicate key experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What steps ensure reproducibility in metabolic studies of this compound?

- Methodological Answer : Publish detailed protocols for microsomal incubations (substrate concentration, incubation time, cofactor ratios). Deposit raw LC-MS/MS data in public repositories (e.g., MetaboLights). Validate metabolite identifications using authentic standards and isotope-labeled analogs .

特性

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSSICJSZNPVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951815 | |

| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29215-00-7 | |

| Record name | Orphenadrine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。